molecular formula C22H20N2OS2 B292520 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one

2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one

カタログ番号 B292520
分子量: 392.5 g/mol
InChIキー: ATDHIADTPKHAMA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and progression of B-cell malignancies.

作用機序

BTK is a key signaling molecule in the B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of B-cells. 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one inhibits BTK by binding to its active site, preventing its activation and downstream signaling. This leads to the inhibition of BCR signaling, resulting in decreased survival and proliferation of B-cells.
Biochemical and Physiological Effects:
2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to have potent anti-tumor activity in preclinical studies. In vitro studies have demonstrated that 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one inhibits the growth and survival of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vivo studies have also shown that 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one inhibits tumor growth in mouse models of B-cell malignancies.

実験室実験の利点と制限

One advantage of 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, one limitation of 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is its relatively low solubility in water, which may limit its use in certain experimental settings.

将来の方向性

There are several future directions for research on 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one. One area of interest is the potential use of 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one in combination with other therapies, such as chemotherapy or immunotherapy. Another area of interest is the development of 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one analogs with improved pharmacokinetic properties or increased potency. Additionally, further studies are needed to fully understand the mechanism of action of 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one and its potential therapeutic applications in B-cell malignancies.
Conclusion:
In conclusion, 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. Its high selectivity for BTK and good pharmacokinetic properties make it a suitable candidate for further research and development. Future studies on 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one may lead to the development of new therapies for B-cell malignancies, improving the prognosis and quality of life for patients with these types of cancers.

合成法

The synthesis of 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one was first reported by researchers at Takeda Pharmaceutical Company Limited. The synthesis involves the reaction of 2-aminothiophene with 2-methylphenylacetic acid to form the intermediate compound, which is then reacted with phenyl isocyanate to form the final product, 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one. The synthesis of 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been optimized to produce high yields and purity, making it a suitable candidate for further research and development.

科学的研究の応用

2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential as a therapeutic agent for B-cell malignancies. Preclinical studies have shown that 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one inhibits BTK activity, resulting in the inhibition of downstream signaling pathways that promote cell survival and proliferation. 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has also been shown to induce apoptosis (programmed cell death) in B-cell malignancies, making it a promising candidate for the treatment of these types of cancers.

特性

分子式

C22H20N2OS2

分子量

392.5 g/mol

IUPAC名

3-(2-methylphenyl)-6-phenyl-2-propan-2-ylsulfanylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H20N2OS2/c1-14(2)26-22-23-20-17(13-19(27-20)16-10-5-4-6-11-16)21(25)24(22)18-12-8-7-9-15(18)3/h4-14H,1-3H3

InChIキー

ATDHIADTPKHAMA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=O)C3=C(N=C2SC(C)C)SC(=C3)C4=CC=CC=C4

正規SMILES

CC1=CC=CC=C1N2C(=O)C3=C(N=C2SC(C)C)SC(=C3)C4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。